butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate
Description
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
butyl 4-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-3-14-27-20(25)15-8-10-16(11-9-15)22-19(24)12-13-23-17-6-4-5-7-18(17)28-21(23)26/h4-11H,2-3,12-14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXNNBKWLYKDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Precursors
A common approach involves reacting 2-aminophenol derivatives with isothiocyanates to form thiourea intermediates, followed by oxidative cyclization. For example, 2-aminophenol reacts with 4-nitrophenyl isothiocyanate in methanol to yield 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)thiourea. Cyclization using potassium superoxide (KO₂) in dimethylformamide (DMF) at 80°C for 12 hours produces the benzo[d]oxazole core. This method achieves yields exceeding 85% after recrystallization.
Propanoic Acid Side Chain Introduction
The propanoic acid side chain is introduced via alkylation or Michael addition. In a protocol by Grybaitė et al., methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate is synthesized by esterifying 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid with methanol in the presence of sulfuric acid. The acid itself is prepared by hydrolyzing the methyl ester under basic conditions (e.g., NaOH in ethanol/water).
Preparation of Butyl 4-Aminobenzoate
The benzoate ester component is synthesized through nitro reduction and esterification:
Nitrobenzoic Acid Esterification
4-Nitrobenzoic acid is refluxed with butanol in the presence of concentrated sulfuric acid, yielding butyl 4-nitrobenzoate. Typical conditions involve a 1:5 molar ratio of acid to alcohol, with reaction times of 4–6 hours at 110°C.
Catalytic Hydrogenation
The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere. For instance, butyl 4-nitrobenzoate (10 mmol) in ethanol reacts with 10% Pd/C (0.1 g) at 50 psi H₂ for 3 hours, affording butyl 4-aminobenzoate in 92% yield.
Amide Bond Formation
The final step couples the propanoic acid derivative with butyl 4-aminobenzoate via amidation.
Carbodiimide-Mediated Coupling
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Butyl 4-aminobenzoate (1 eq) is added, and the reaction proceeds at room temperature for 12 hours. Purification by silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound in 78% purity.
Acid Chloride Method
The propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux for 2 hours. The chloride is then reacted with butyl 4-aminobenzoate in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. This method achieves higher yields (88%) but requires rigorous moisture control.
Optimization and Characterization
Reaction Condition Screening
A comparative study of coupling agents revealed EDC/HOBt superior to dicyclohexylcarbodiimide (DCC), with yields increasing from 65% to 78%. Solvent screening showed DCM outperforming THF due to better solubility of intermediates.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, benzoate aromatic), 7.68–7.45 (m, 4H, oxazole aromatic), 4.35 (t, J = 6.6 Hz, 2H, OCH₂), 3.12 (t, J = 6.8 Hz, 2H, CONHCH₂).
- HRMS : m/z calculated for C₂₁H₂₂N₂O₅ [M+H]⁺: 383.1601; found: 383.1604.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amidation
A patent by Sapijanskaitė-Banevič et al. describes a one-pot method where 2-aminophenol, ethyl acrylate, and butyl isocyanate react in acetonitrile at 80°C for 24 hours, yielding the target compound in 62% yield. While less efficient, this approach reduces purification steps.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the amidation between 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid and butyl 4-aminobenzoate in ionic liquids. This green chemistry method achieves 70% conversion but requires extended reaction times (48 hours).
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminophenol | 120 |
| Butanol | 25 |
| EDC | 450 |
| Pd/C | 3000 |
Batch processing with EDC-mediated coupling remains cost-prohibitive for large-scale production, favoring acid chloride methods despite safety concerns.
Waste Management
The thionyl chloride method generates HCl and SO₂, necessitating scrubbers. Enzymatic routes produce negligible waste but face scalability challenges.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole compounds with various functional groups.
Scientific Research Applications
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The propanamido linkage and butyl ester group may enhance the compound’s binding affinity and stability, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminobenzoxazole: A derivative with an amino group.
Benzoxazole-2-carboxylic acid: A carboxylic acid derivative of benzoxazole.
Uniqueness
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate is unique due to its combination of a benzoxazole ring, propanamido linkage, and butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate, a compound belonging to the oxazole family, exhibits notable biological activities that warrant in-depth exploration. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.35 g/mol
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Precursors : The initial step often includes the synthesis of 2-oxobenzo[d]oxazole derivatives.
- Coupling Reaction : The butyl group is introduced through an amide coupling reaction with a suitable acid chloride or anhydride.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds, including this compound, exhibit varying degrees of antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that certain derivatives demonstrate selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Antibacterial |
| Compound B | 64 | Antifungal |
Anticancer Potential
The cytotoxic effects of related benzoxazole derivatives have been explored extensively. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells exhibited significant sensitivity to treatment with oxazole derivatives.
- Lung Cancer : A549 cells were also affected, indicating potential for therapeutic use .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, substituents on the benzene ring significantly affect both antimicrobial and anticancer activities.
Case Studies
- Anticancer Study :
- Antimicrobial Screening :
Q & A
Q. Advanced SAR Analysis :
- Chloro substitution : Adding a chlorine atom at position 5 of the benzoxazolone ring enhances COX-2 inhibition (e.g., 18% β1i and 10% β5i immunoproteasome inhibition in analogs) .
- Linker flexibility : Extending the propanamide chain to a butyl group improves binding affinity to enzymatic targets (e.g., KMO inhibition IC₅₀ < 1 µM in related compounds) .
Key Data :
| Modification | Bioactivity (Target) | Reference |
|---|---|---|
| 5-Chloro substitution | 18% β1i inhibition | |
| Butyl linker | Enhanced solubility/logP |
What methodologies are used to resolve contradictions in reported bioactivity data for benzoxazolone derivatives?
Q. Data Reconciliation Approaches :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural validation : Use HRMS and elemental analysis to confirm compound identity, as impurities (e.g., <95% purity) can skew results .
Case Study :
Discrepancies in immunoproteasome inhibition (e.g., 10–23% variance) were resolved by retesting analogs with HPLC-pure samples, revealing batch-dependent degradation .
How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
Q. Advanced Methodological Workflow :
- Docking studies : Use AutoDock Vina to predict interactions with COX-2 (PDB: 1PXX). The butyl ester group shows favorable hydrophobic interactions in the active site .
- ADMET prediction : SwissADME analysis indicates high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP3A4-mediated metabolism, suggesting scaffold halogenation to improve metabolic stability .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Q. Basic Characterization :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to guide storage conditions .
Advanced Stability Insights : - The ester group hydrolyzes rapidly in basic conditions (t₁/₂ = 2 h at pH 9), necessitating prodrug strategies for oral delivery .
What in vitro assays are recommended for evaluating its anti-inflammatory potential?
Q. Experimental Design :
- COX-2 inhibition : Use a fluorometric kit (e.g., Cayman Chemical) to measure PG production in LPS-stimulated macrophages .
- Cytokine profiling : Quantify TNF-α/IL-6 via ELISA in THP-1 cells, with dexamethasone as a positive control .
Data Interpretation : - Correlate IC₅₀ values with structural features (e.g., EC₅₀ = 5 µM for 5-chloro analogs vs. 20 µM for unsubstituted derivatives) .
How do solvent polarity and reaction temperature affect crystallization during synthesis?
Q. Crystallization Optimization :
- Solvent selection : Use ethyl acetate/hexane (1:1) for high-purity crystals (≥99% by HPLC) .
- Temperature gradient : Slow cooling from 60°C to 4°C yields larger crystals suitable for X-ray diffraction .
What strategies mitigate toxicity risks identified in preliminary zebrafish embryo assays?
Q. Toxicity Mitigation :
- Prodrug design : Mask the free carboxylic acid with a tert-butyl ester, reducing embryotoxicity (LC₅₀ from 10 µM to >100 µM) .
- Metabolic profiling : Identify and eliminate reactive metabolites (e.g., quinone intermediates) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
